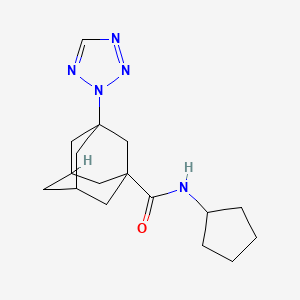![molecular formula C16H15FN4O2S B10949900 N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B10949900.png)
N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[1-(2-Fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1-benzenesulfonamide is a synthetic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a fluorobenzyl group, a triazole ring, and a benzenesulfonamide moiety. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(2-Fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1-benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the triazole intermediate.
Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the triazole derivative with a sulfonyl chloride to form the benzenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(2-Fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N~1~-[1-(2-Fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1-benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[1-(2-Fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1-benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
- N-(1-(2-Fluorobenzyl)-1H-indole-3-carbonyl)thiourea
- N-(1-(2-Fluorobenzyl)-1H-indazole-3-carboxamide)
Uniqueness
N~1~-[1-(2-Fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methyl-1-benzenesulfonamide is unique due to its specific combination of a fluorobenzyl group, a triazole ring, and a benzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H15FN4O2S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H15FN4O2S/c1-12-6-8-14(9-7-12)24(22,23)20-16-18-11-21(19-16)10-13-4-2-3-5-15(13)17/h2-9,11H,10H2,1H3,(H,19,20) |
InChI Key |
WVHGMPRFCRERPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=N2)CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl {2-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-4-oxoquinazolin-3(4H)-yl}acetate](/img/structure/B10949819.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-[(4-nitrophenoxy)methyl]benzamide](/img/structure/B10949822.png)
![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B10949833.png)

![2,5-Bis[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole](/img/structure/B10949837.png)
![(4-bromo-5-nitro-1H-pyrazol-3-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10949838.png)
![1-(2-Chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10949842.png)
![4-(butan-2-yl)-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B10949845.png)

![(5Z)-5-(4-chlorobenzylidene)-2-{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one](/img/structure/B10949874.png)
![N-(benzylcarbamothioyl)-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide](/img/structure/B10949881.png)
![2-[5-Bromo-2-(difluoromethoxy)phenyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole](/img/structure/B10949883.png)
![3-amino-N-[3-chloro-4-(difluoromethoxy)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10949888.png)
![5-(Naphthalen-2-yl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10949895.png)
